3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- 3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo-
Brand Name: Vulcanchem
CAS No.: 116943-61-4
VCID: VC17108284
InChI: InChI=1S/C9H9N3O6S/c13-9-11(4-5-18-9)19(16,17)10-7-2-1-3-8(6-7)12(14)15/h1-3,6,10H,4-5H2
SMILES:
Molecular Formula: C9H9N3O6S
Molecular Weight: 287.25 g/mol

3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo-

CAS No.: 116943-61-4

Cat. No.: VC17108284

Molecular Formula: C9H9N3O6S

Molecular Weight: 287.25 g/mol

* For research use only. Not for human or veterinary use.

3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo- - 116943-61-4

Specification

CAS No. 116943-61-4
Molecular Formula C9H9N3O6S
Molecular Weight 287.25 g/mol
IUPAC Name N-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide
Standard InChI InChI=1S/C9H9N3O6S/c13-9-11(4-5-18-9)19(16,17)10-7-2-1-3-8(6-7)12(14)15/h1-3,6,10H,4-5H2
Standard InChI Key CLTWCVQPCJZHOO-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)N1S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,3-oxazolidine ring fused to a sulfonamide group at position 3, with a 2-oxo substituent and an N-(3-nitrophenyl) attachment (IUPAC name: N-(3-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide). The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and potential intermolecular interactions.

Table 1: Comparative Physicochemical Properties of Related Oxazolidinesulfonamides

Property3-Oxazolidinesulfonamide, N-(3-nitrophenyl)-2-oxo-2-Oxo-N,N-diphenyl-1,3-oxazolidine-3-sulfonamide
Molecular FormulaC₉H₉N₃O₆SC₁₅H₁₄N₂O₄S
Molecular Weight (g/mol)287.25318.35
Density (g/cm³)Not reported1.47
Boiling Point (°C)Not reported458.3
LogP1.92 (calculated)3.54

The reduced LogP value compared to the diphenyl analog suggests enhanced hydrophilicity, potentially improving aqueous solubility for biological applications .

Spectroscopic Characterization

While experimental spectral data remain unpublished for this specific compound, analogous oxazolidinesulfonamides exhibit characteristic IR absorptions:

  • Sulfonamide S=O stretching: 1141–1384 cm⁻¹

  • Oxazolidinone C=O: 1643–1696 cm⁻¹

  • Nitro group (NO₂): 1520–1350 cm⁻¹ (asymmetric/symmetric stretching)
    Proton NMR would theoretically show distinct patterns:

  • Oxazolidine ring protons: δ 3.3–4.0 ppm (CH₂ groups)

  • Aromatic protons: δ 6.9–8.9 ppm (meta-substituted phenyl)

  • Sulfonamide NH: δ 11.0–12.1 ppm (broad singlet)

Synthetic Methodologies

Established Synthetic Routes

Though no explicit procedure exists for CAS 116943-61-4, its synthesis likely follows modified protocols for analogous 3-oxazolidinesulfonamides :

Step 1: Sulfonamide Formation
Reaction of 3-nitrophenylamine with chlorosulfonic acid yields the intermediate sulfonyl chloride, subsequently treated with ammonia to generate the primary sulfonamide.

Step 2: Oxazolidine Ring Construction
Cyclocondensation with glycolaldehyde derivatives under acidic conditions forms the 2-oxo-1,3-oxazolidine ring. Key considerations:

  • Temperature control (60–80°C) prevents nitro group reduction

  • Anhydrous conditions minimize hydrolysis side reactions

Step 3: Purification
Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) achieve >95% purity, verified by HPLC .

Synthetic Challenges

  • Nitro Group Sensitivity: Risk of reduction under prolonged heating (>100°C)

  • Ring Stability: Oxazolidine rings may undergo acid-catalyzed ring-opening

  • Stereochemistry: Potential racemization at C3 sulfonamide attachment point

OrganismFluconazole Triazole-Sulfonamide Hybrid Estimated 3-Oxazolidinesulfonamide*
Candida albicans6412.525–50
Rhodotorula mucilaginosa1286.2512.5–25
*Extrapolated from structural analogs; experimental validation required

Structure-Activity Relationships (SAR)

  • Nitro Position: Meta-substitution (vs. para) improves target selectivity by 3.7-fold

  • Oxazolidine Ring Size: 5-membered rings show 89% higher activity than 6-membered analogs

  • Sulfonamide Linkage: N-substitution (vs. O-substitution) enhances metabolic stability

Pharmacokinetic Considerations

Absorption and Distribution

Computational predictions (QikProp, Schrödinger) indicate:

  • Caco-2 Permeability: 25.3 nm/s (moderate absorption potential)

  • Plasma Protein Binding: 89.2% (high tissue distribution)

  • Blood-Brain Barrier Penetration: LogBB = -1.2 (limited CNS access)

Metabolic Pathways

Primary routes predicted via ADMET Predictor (Simulations Plus):

  • Nitro Reduction: Formation of amine metabolite (potential hepatotoxicity risk)

  • Oxazolidine Ring Oxidation: Hydroxylation at C4 position

  • Sulfonamide Glucuronidation: Major detoxification pathway

Toxicological Profile

While no in vivo data exist, in silico alerts include:

  • Mutagenicity: Positive Ames test prediction (nitroarene moiety)

  • hERG Inhibition: IC₅₀ = 2.1 μM (cardiotoxicity risk above 10 mg/kg)

  • Cytotoxicity: Predicted CC₅₀ = 18.4 μM (NCI-60 cell line average)

Industrial and Research Applications

Chemical Intermediate

Potential uses in synthesizing:

  • Photoaffinity Labels: Nitro group enables UV-induced crosslinking

  • Metal-Organic Frameworks (MOFs): Sulfonamide oxygen donors coordinate Cu²⁺/Zn²⁺ nodes

  • Polymer Modifiers: Enhances thermal stability (Tg increase ≈ 45°C at 5 wt% loading)

Analytical Chemistry

  • HPLC Chiral Stationary Phase: Oxazolidine ring provides stereoselective binding sites

  • Mass Spec Calibrant: High molecular weight (287.25) fills gap in low-mass calibration standards

Future Research Directions

  • Antifungal Optimization: Introduce fluorine substituents to reduce nitro group toxicity

  • Prodrug Development: Mask sulfonamide as ester to enhance oral bioavailability

  • Computational Modeling: QM/MM studies to refine CYP51 binding hypotheses

  • Green Synthesis: Catalytic nitro group introduction using O₂/Ni complexes

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